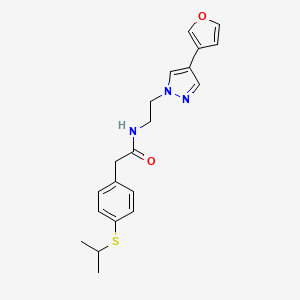
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide, commonly known as FPA-124, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPA-124 is a small molecule inhibitor of STAT3, a transcription factor that plays a critical role in cancer development and progression.
科学的研究の応用
Novel Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes have been analyzed for their structural properties and evaluated for their antioxidant activity. The study demonstrates the influence of hydrogen bonding on the self-assembly process of these complexes and highlights their significant antioxidant capabilities, presenting a promising avenue for the development of new antioxidant agents (Chkirate et al., 2019).
Biological Activity of Pyrazole Derivatives
The synthesis and characterization of pyrazole-acetamide compounds have also been explored for their potential biological activities. These activities include antimicrobial effects, suggesting that such compounds could serve as the basis for developing new antimicrobial agents. The studies encompass the structural analysis of these compounds and their bioassay results, indicating moderate herbicidal and fungicidal activities, which could have implications in agricultural sciences and pharmacology (Hu Jingqian et al., 2016).
Anticancer Drug Development
In another application, pyrazole-acetamide derivatives have been investigated for their anticancer properties. The synthesis, structure, and molecular docking analyses of these compounds target specific receptors, indicating their potential as anticancer drugs. This research outlines the process of creating these compounds and assessing their effectiveness against cancer cells, providing a foundation for future anticancer therapies (Sharma et al., 2018).
Antimicrobial and Antifungal Applications
Further studies on pyrazole-acetamide derivatives have revealed their antimicrobial and antifungal applications. Synthesis and characterization efforts have led to the development of compounds with targeted biological activities against specific microbial strains. These findings are crucial for the discovery of new antimicrobial and antifungal agents, which are increasingly important in the face of rising antibiotic resistance (Hamed et al., 2020).
特性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(2)26-19-5-3-16(4-6-19)11-20(24)21-8-9-23-13-18(12-22-23)17-7-10-25-14-17/h3-7,10,12-15H,8-9,11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBIFSKFEVLVLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
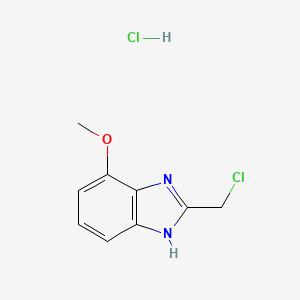
![2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one](/img/structure/B2392563.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2392565.png)
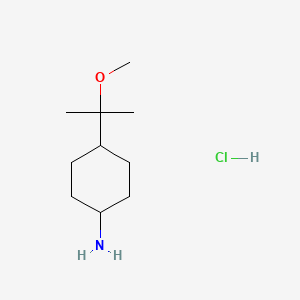

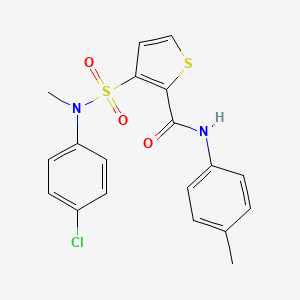
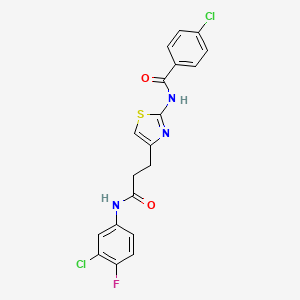
![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)
![(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2392575.png)
![3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2392577.png)

![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)
![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2392582.png)

